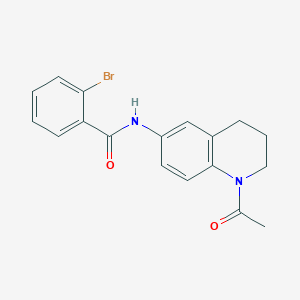

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide is a synthetic small molecule featuring a tetrahydroquinoline core acetylated at the 1-position and substituted with a 2-bromobenzamide group at the 6-position. The acetyl group enhances solubility and metabolic stability, while the 2-bromo substituent on the benzamide moiety introduces steric and electronic effects that influence target binding .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSFCCSARSGLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The starting material, aniline, undergoes a Pictet-Spengler reaction with an aldehyde to form the tetrahydroquinoline core.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Bromination: The acetylated tetrahydroquinoline is subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

Amidation: Finally, the brominated intermediate reacts with 2-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Substitution: The bromine atom in the benzamide moiety can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Tetrahydroquinoline Derivatives

Key structural analogs differ in halogen placement, substituent groups, or core modifications. Below is a comparative analysis based on available

Key Observations :

- Halogen Position: The target’s 2-bromo group (vs.

- Electron-Withdrawing Effects : The trifluoromethyl group in ’s compound offers stronger electron-withdrawing effects than bromine, possibly enhancing receptor affinity but increasing lipophilicity.

- Activity Trends : Compound 59’s cyanamido group correlates with higher activity (score: 6.878), suggesting polar substituents enhance target engagement .

Core Structure Modifications

- Acetyl vs. Oxo Groups: The target’s 1-acetyl group (vs. 2-oxo in ’s tetrahydroquinoline derivatives) reduces hydrogen-bonding capacity but improves membrane permeability .

- Chiral Centers : Enantiomers of thiophene-2-carboximidamide derivatives () show distinct bioactivities (e.g., (S)-enantiomer: [α] = −18.0°), highlighting the importance of stereochemistry in analogs .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Activity

Table 2: Core Modifications and Properties

| Core Modification | Example Compound | Key Property | Reference |

|---|---|---|---|

| 1-Acetyl | Target | Improved solubility | |

| 2-Oxo | compound | Hydrogen-bonding capability | |

| Morpholine integration | compound | Pharmacophore diversification |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide is a compound of significant interest due to its potential biological activities. This article explores its antibacterial properties, kinase inhibition potential, and other relevant biological activities based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C11H12BrN2O

- Molecular Weight : 254.123 g/mol

- Stereochemistry : Achiral

- Defined Stereocenters : 0

The structure features a tetrahydroquinoline moiety, which is known for various biological activities, combined with a bromobenzamide group that may enhance its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide against specific strains of bacteria. Notably:

- Effective Against :

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Staphylococcus epidermidis

These findings suggest that the compound could be a candidate for further development as an antibacterial agent. However, more extensive studies are required to fully elucidate its efficacy and mechanism of action against these pathogens.

Kinase Inhibition Potential

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide has been identified as a potential inhibitor of various kinases. Kinases play crucial roles in cellular signaling pathways and are often targeted in drug discovery for cancer and other diseases:

- Potential Applications :

- Targeting specific kinases involved in disease progression

- Development of therapeutic agents aimed at modulating kinase activity

Further research is necessary to determine the specific kinases affected by this compound and to explore its therapeutic implications in clinical settings.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against MRSA and Staphylococcus epidermidis | |

| Kinase Inhibition | Potential inhibitor of various kinases | |

| Other Activities | Further studies needed to explore additional biological effects |

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against multiple bacterial strains. The results indicated significant inhibition zones in cultures inoculated with MRSA when treated with varying concentrations of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide. This suggests a promising avenue for developing new antimicrobial therapies.

Q & A

Q. What are the standard synthetic protocols for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide?

The synthesis typically involves N-acylation of a tetrahydroquinoline precursor with 2-bromobenzoyl chloride under reflux in polar aprotic solvents (e.g., dimethylformamide or toluene). Key steps include:

- Condensation : Reacting 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine).

- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product .

- Yield optimization : Adjusting reaction time (12-24 hours) and temperature (80-110°C) to maximize efficiency .

Q. How is the structural integrity of this compound validated in academic research?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary methods.

- ¹H NMR : Confirms proton environments (e.g., acetyl group at δ ~2.1 ppm, aromatic protons at δ ~7.0-8.0 ppm).

- ¹³C NMR : Identifies carbonyl carbons (amide at ~165 ppm, acetyl at ~170 ppm).

- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₈BrN₂O₂: 385.0521) .

Q. What preliminary biological activities are associated with this compound?

Tetrahydroquinoline derivatives exhibit kinase inhibition (e.g., targeting tyrosine kinases) and antibacterial activity (e.g., against MRSA). Initial assays include:

- Kinase inhibition : IC₅₀ determination via fluorescence polarization assays.

- Antibacterial testing : Minimum inhibitory concentration (MIC) assays in nutrient broth .

Q. What reaction mechanisms underpin its synthesis?

The amide bond formation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of 2-bromobenzoyl chloride. Catalytic bases (e.g., triethylamine) neutralize HCl byproducts, driving the reaction forward .

Q. How is purity assessed during synthesis?

Thin-Layer Chromatography (TLC) with UV visualization (Rf ~0.5 in 30% ethyl acetate/hexane) and HPLC (purity >95% at 254 nm) are standard. Impurities are removed via recrystallization (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

- Catalyst screening : Using coupling agents (e.g., HATU, DCC) to enhance acylation efficiency.

- Solvent optimization : Switching to dichloromethane for faster kinetics or toluene for high-temperature stability.

- Microwave-assisted synthesis : Reducing reaction time (e.g., 1 hour at 120°C) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions. Validate via:

- Dose-response curves : Triplicate measurements with positive controls (e.g., staurosporine for kinases).

- Structural analogs : Compare activity of 2-bromo vs. 4-bromo derivatives to assess positional effects .

Q. What advanced techniques elucidate its mechanism of action?

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified kinases.

- Mutagenesis : Test activity against kinase mutants (e.g., T315I in BCR-ABL) .

Q. How to address low stability in aqueous buffers?

Stability studies (pH 3-9, 37°C) monitored via LC-MS identify degradation products (e.g., hydrolysis of the amide bond). Formulation with cyclodextrins or liposomal encapsulation improves shelf life .

Q. What strategies enhance selectivity for specific biological targets?

- SAR studies : Modify substituents (e.g., replacing bromo with chloro) and assess activity.

- Prodrug design : Introduce ester moieties for targeted release in acidic environments (e.g., tumor microenvironments) .

Q. How to troubleshoot incomplete acylation during synthesis?

Common fixes:

- Activation of carbonyl : Use 1-hydroxybenzotriazole (HOBt) to stabilize reactive intermediates.

- Moisture control : Conduct reactions under anhydrous conditions (argon atmosphere).

- Alternative reagents : Replace benzoyl chloride with active esters (e.g., pentafluorophenyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.